N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-(4-Methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative featuring a 4-methyl-substituted thiazole core, a pyrrole ring at position 2, and a 4-methoxybenzyl carboxamide group at position 4. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, which confer unique electronic and steric properties critical for biological activity . The compound’s synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines like 4-methoxybenzylamine under standard coupling conditions (e.g., HATU/DIPEA) .
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(23-17(19-12)20-9-3-4-10-20)16(21)18-11-13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H,18,21) |
InChI Key |
HGINBIYCFPXTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactionsThe final step involves the coupling of the methoxybenzyl group to the thiazole-pyrrole intermediate under mild conditions using catalysts such as MgI2 etherate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs vary in substituents on the thiazole ring, aromatic groups, and appended heterocycles. Key comparisons include:
Pharmacological and Physicochemical Properties
- Target Compound : The 4-methoxybenzyl group enhances membrane permeability compared to unsubstituted benzyl analogs. Pyrrole may engage in hydrogen bonding, but lacks the pyrimidinyl group critical for kinase binding in dasatinib .
- Dasatinib: The pyrimidinylamino and piperazinyl groups enable potent, multi-targeted kinase inhibition (e.g., Bcr-Abl, Src), but increase metabolic liability .
- Pyrazole Analogs () : Nitro groups may confer instability under reducing conditions, limiting therapeutic utility compared to thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
